
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid typically involves the reaction of heptafluorobutyl derivatives with butanedioic acid under controlled conditions. One common method includes the esterification of heptafluorobutyl alcohol with butanedioic acid, followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated polymers and materials with unique properties.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism by which 2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid exerts its effects is primarily through its interaction with molecular targets via hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it an effective agent in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid stands out due to its dual functional groups (carboxylic acid and fluorinated alkyl chain), which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both hydrophobicity and chemical versatility.
Propriétés
Numéro CAS |
121223-84-5 |
|---|---|
Formule moléculaire |
C8H7F7O4 |
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid |
InChI |
InChI=1S/C8H7F7O4/c9-6(10,7(11,12)8(13,14)15)2-3(5(18)19)1-4(16)17/h3H,1-2H2,(H,16,17)(H,18,19) |
Clé InChI |
LSASNNWMPFETSE-UHFFFAOYSA-N |
SMILES canonique |
C(C(CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



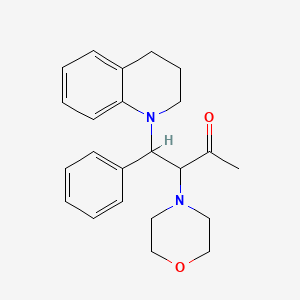

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
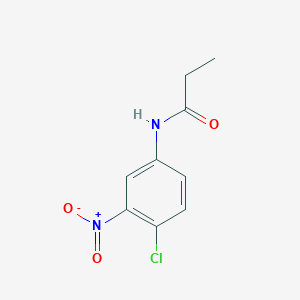
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)
![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)


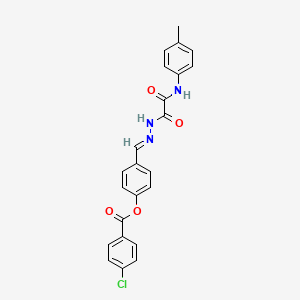

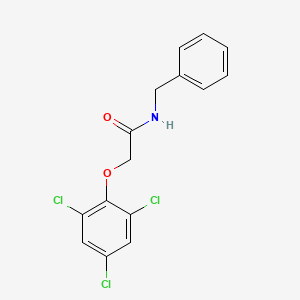
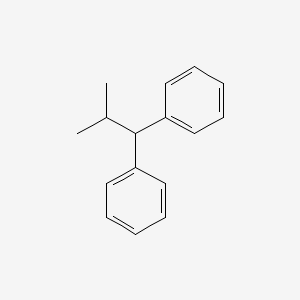
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
